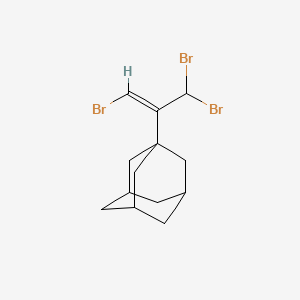
(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane is a synthetic organic compound characterized by the presence of an adamantane core and a tribromopropenyl group. Adamantane derivatives are known for their unique structural properties and have been studied for various applications in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane typically involves the following steps:
Formation of the Adamantane Core: Adamantane can be synthesized from cyclohexane derivatives through a series of cyclization and rearrangement reactions.
Introduction of the Tribromopropenyl Group: The tribromopropenyl group can be introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atoms or the double bond in the propenyl group.
Substitution: The bromine atoms in the tribromopropenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
科学研究应用
Chemistry
Catalysis: Adamantane derivatives are studied for their potential use as catalysts in various chemical reactions.
Materials Science: These compounds are explored for their unique structural properties, which can be useful in the development of new materials.
Biology
Drug Development: Adamantane derivatives have been investigated for their antiviral and anticancer properties.
Biochemical Probes: These compounds can be used as probes to study biological processes and molecular interactions.
Medicine
Therapeutics: Some adamantane derivatives are used in the treatment of diseases such as influenza and Parkinson’s disease.
Industry
Polymer Additives: Adamantane compounds can be used as additives to enhance the properties of polymers.
Coatings: These compounds are explored for their potential use in protective coatings due to their stability and resistance to degradation.
作用机制
The mechanism of action of (3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane involves its interaction with specific molecular targets. The tribromopropenyl group may interact with enzymes or receptors, leading to changes in their activity. The adamantane core provides structural stability and can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
(3r,5r,7r)-1-((E)-1,3,3-tribromoprop-1-en-2-yl)adamantane is unique due to the presence of the tribromopropenyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
属性
IUPAC Name |
1-[(E)-1,3,3-tribromoprop-1-en-2-yl]adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br3/c14-7-11(12(15)16)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10,12H,1-6H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYNJLTOZCMIQ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=CBr)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=C\Br)/C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
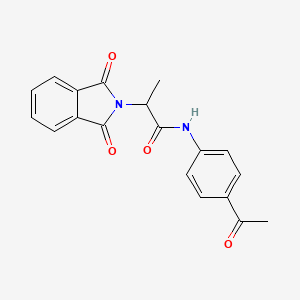
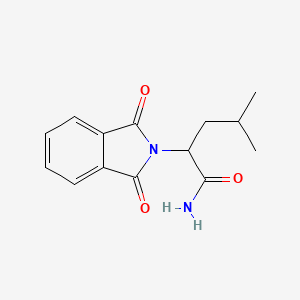
![METHYL 3-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE](/img/structure/B7739447.png)
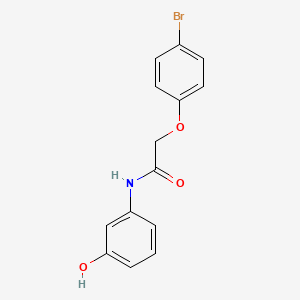
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)
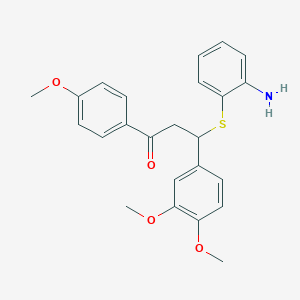
![3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-ol](/img/structure/B7739477.png)
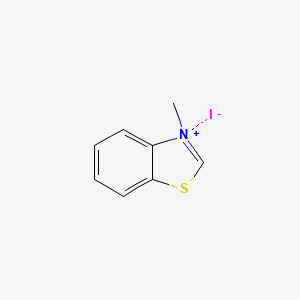
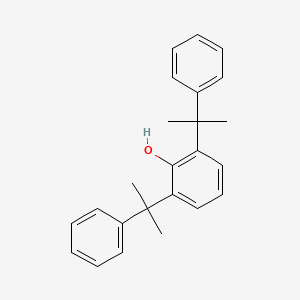
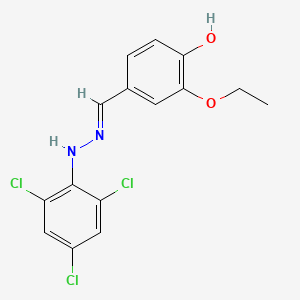
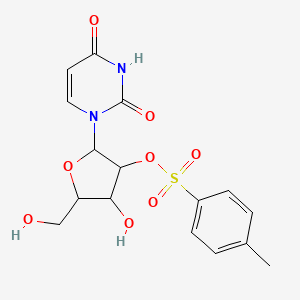
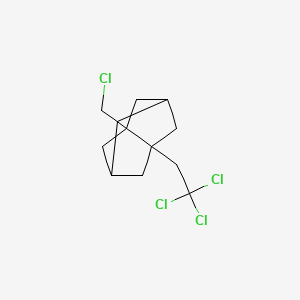
![1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene](/img/structure/B7739530.png)
![6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7739531.png)
